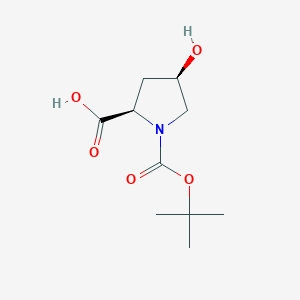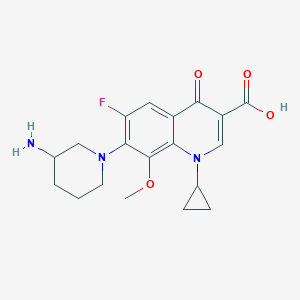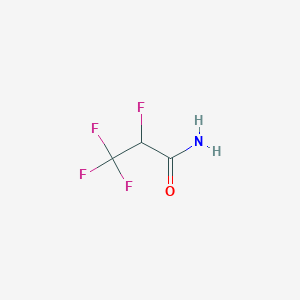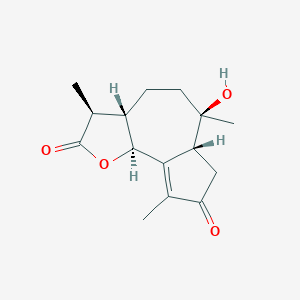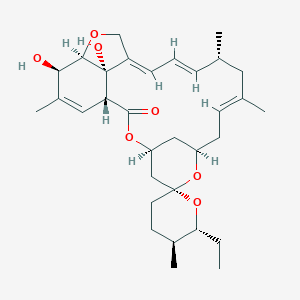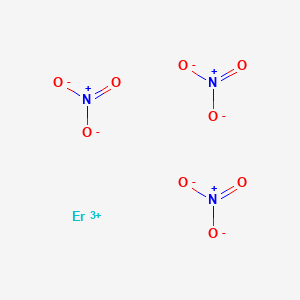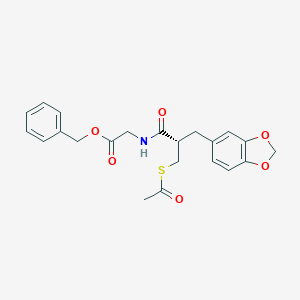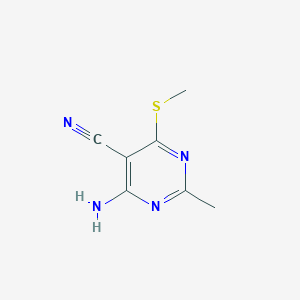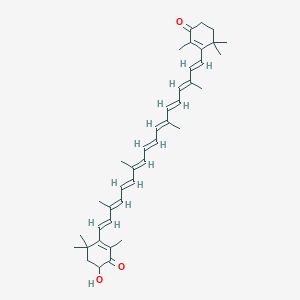![molecular formula C14H9F3N2OS B162428 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 139359-86-7](/img/structure/B162428.png)
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a highly reactive aldehyde that is widely used in organic synthesis, medicinal chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may contribute to its antitumor activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to possess antitumor, antifungal, and antibacterial activities. In biochemistry, it can be used as a reactive aldehyde for the modification of proteins and nucleic acids. In organic synthesis, it is used as a building block for the synthesis of various biologically active compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is its high reactivity, which makes it an excellent reagent for organic synthesis and biochemistry. However, this compound is highly reactive and can be difficult to handle, which may limit its use in certain applications. Additionally, the toxicity and potential health hazards associated with this compound may require special precautions and safety measures in the laboratory.
Orientations Futures
There are several future directions for the research and development of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde. One potential direction is the development of new drugs based on this compound's antitumor, antifungal, and antibacterial activities. Another direction is the exploration of its potential applications in biochemistry, where it can be used as a reactive aldehyde for the modification of proteins and nucleic acids. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives may lead to the discovery of new biological activities and applications.
Méthodes De Synthèse
The synthesis of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-amino-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the reaction is relatively high, and the product can be obtained in a pure form by recrystallization.
Applications De Recherche Scientifique
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several potential applications in scientific research. One of the most significant applications is in medicinal chemistry, where it can be used as a starting material for the synthesis of various biologically active compounds. This compound has been shown to possess antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
139359-86-7 |
|---|---|
Nom du produit |
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Formule moléculaire |
C14H9F3N2OS |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
3-methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C14H9F3N2OS/c1-8-7-21-13-18-12(11(6-20)19(8)13)9-3-2-4-10(5-9)14(15,16)17/h2-7H,1H3 |
Clé InChI |
SGJYQFQOUVTCGD-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC(=CC=C3)C(F)(F)F |
SMILES canonique |
CC1=CSC2=NC(=C(N12)C=O)C3=CC(=CC=C3)C(F)(F)F |
Synonymes |
3-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



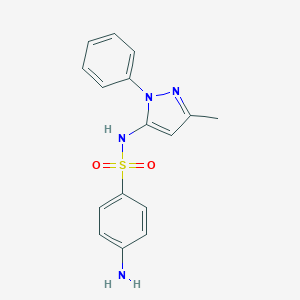
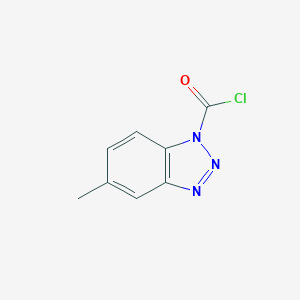
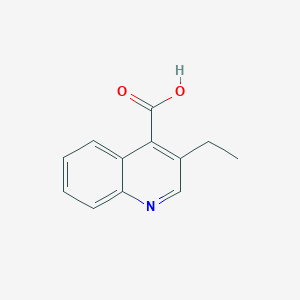
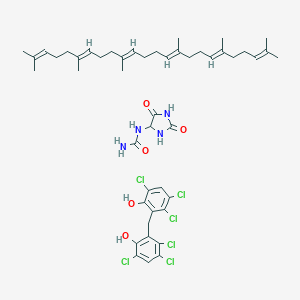
![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
